1-(2h-Tetrazol-5-yl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2H-tetrazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c1-2(4)3-5-7-8-6-3/h2H,4H2,1H3,(H,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMDHZMRQFSFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNN=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340695, DTXSID40901002 | |
| Record name | 1-(2h-tetrazol-5-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_49 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33876-24-3 | |
| Record name | 1-(2h-tetrazol-5-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Historical Perspectives in Tetrazole Research and Development
The journey into the world of tetrazole chemistry began in 1885 when the Swedish chemist J. A. Bladin first synthesized a derivative of this unique heterocyclic ring. rsc.org Comprising a five-membered ring with one carbon and four nitrogen atoms, tetrazoles were initially intriguing for their high nitrogen content and unique structure. rsc.orgmdpi.com For several decades following their discovery, interest in tetrazoles grew steadily, leading to the development of fundamental synthetic methodologies by the 1950s.
A significant turning point in tetrazole research was the recognition of the tetrazole functional group as a metabolically stable bioisostere for the carboxylic acid group. This discovery was a primary driver for sustained research in the field, particularly in medicinal chemistry. rug.nl The similar pKa values and planar structures of tetrazoles compared to carboxylic acids allow them to mimic the latter in biological systems, often with improved properties like increased lipophilicity, which can enhance cell membrane penetration. rug.nlmdpi.com This has led to a surge in publications and patents related to tetrazole-containing compounds, especially with the intensive effort to discover nonpeptidic inhibitors for targets like the angiotensin II receptor.
The Foundational Role of Tetrazole Scaffolds in Advanced Organic Synthesis
Tetrazole scaffolds are privileged structures in the realms of medicinal chemistry, materials science, and organic synthesis. researchgate.netnih.gov Their utility stems from a unique combination of chemical and physical properties. The tetrazole ring is stable across a wide pH range and is resistant to many common oxidizing and reducing agents. thieme-connect.com This stability, coupled with its aromatic nature, makes it a reliable component in the construction of more complex molecules.
In medicinal chemistry, over 20 marketed drugs feature a tetrazole moiety, showcasing a broad spectrum of biological activities including antihypertensive, antiviral, antibacterial, and anticancer effects. researchgate.net The tetrazole group's ability to act as a bioisostere for carboxylic acids and cis-amide bonds contributes to improved metabolic stability, conformational rigidity, and potency of drug candidates. researchgate.net
The synthesis of 5-substituted-1H-tetrazoles, the most common type, is frequently achieved through the [3+2] cycloaddition of nitriles with an azide (B81097) source. mdpi.com Modern synthetic chemistry has seen the development of numerous catalytic systems to facilitate this transformation, including the use of various metal salts and greener, solvent-free, or microwave-assisted conditions. Furthermore, multicomponent reactions (MCRs), such as the Ugi-tetrazole reaction, have emerged as powerful tools for rapidly generating diverse libraries of complex tetrazole-containing molecules from simple starting materials. nih.govscielo.org.mx These advanced synthetic strategies underscore the foundational importance of the tetrazole scaffold in creating novel chemical entities with diverse applications. rsc.org
Structural and Tautomeric Considerations in 1 2h Tetrazol 5 Yl Ethanamine Systems
Zinc-Catalyzed Nitrile-Azide Cycloadditions in Aqueous Media
A significant advancement in tetrazole synthesis involves the use of zinc salts as catalysts for the cycloaddition of nitriles and sodium azide (B81097) in aqueous media. organic-chemistry.orgrsc.org This method is noteworthy for its broad substrate scope, accommodating a variety of aromatic, activated, and unactivated alkyl nitriles. organic-chemistry.org The reaction readily proceeds in water, making it an environmentally benign option. organic-chemistry.orgrsc.org
The catalytic role of zinc(II) is to activate the nitrile group, thereby lowering the energy barrier for the nucleophilic attack by the azide ion. organic-chemistry.orgrsc.org This activation leads to an open-chain intermediate that subsequently cyclizes to form the tetrazole ring. organic-chemistry.org The use of zinc bromide (ZnBr₂) in water has been a foundational example of this methodology. rsc.org
| Catalyst | Substrate Scope | Reaction Conditions | Key Advantages |
| Zinc Salts (e.g., ZnBr₂, ZnCl₂) | Aromatic nitriles, alkyl nitriles, vinyl nitriles, thiocyanates, cyanamides | Water, Propanol, Isopropanol | Broad substrate scope, use of water as a solvent, high yields. organic-chemistry.orgrsc.org |
Multicomponent Synthesis Involving Amine, Nitrile, and Azide Components
Multicomponent reactions (MCRs) offer a convergent and efficient approach to synthesizing substituted tetrazoles. acs.orgrsc.orgnih.govscielo.org.mxsci-hub.se The Ugi-tetrazole reaction is a prominent example, where an amine, an aldehyde or ketone, an isocyanide, and hydrazoic acid react in a one-pot process to generate 1,5-disubstituted tetrazoles. acs.orgscielo.org.mxnih.gov This method allows for the rapid generation of a library of diverse tetrazole derivatives. nih.govsci-hub.se
The mechanism of the Ugi-azide reaction involves the initial condensation of the amine and the carbonyl compound to form an imine. scielo.org.mx This is followed by the addition of the isocyanide and the azide, leading to a nitrilium ion intermediate which then undergoes a 1,5-dipolar electrocyclization to yield the tetrazole ring. scielo.org.mx
Azide Cycloadditions to Imines and Related Substrates
The cycloaddition of azides is not limited to nitriles. Imines and related compounds can also serve as precursors for tetrazole synthesis. uokerbala.edu.iq For instance, azoimines can undergo a [3+2] cycloaddition with sodium azide to produce 1,5-disubstituted tetrazoles. uokerbala.edu.iq This approach involves the initial formation of an azoimine through the condensation of an azoaldehyde (B1193976) with a primary amine, followed by the cycloaddition step. uokerbala.edu.iq
Transformations of Amidines and Guanidines to Tetrazolyl Derivatives
A novel and efficient method for tetrazole synthesis involves the transformation of amidines and guanidines. organic-chemistry.orgacs.orgorganic-chemistry.orggeneseo.edux-mol.com Using fluorosulfuryl azide (FSO₂N₃) as a diazotizing reagent, amidines and guanidines can be rapidly converted into tetrazole derivatives in an aqueous environment under mild conditions. organic-chemistry.orgacs.orggeneseo.edu This reaction is notable for its speed, high efficiency, and compatibility with aqueous systems, making it suitable for high-throughput screening in drug discovery. organic-chemistry.orgacs.org The reaction proceeds in the presence of a base like potassium bicarbonate (KHCO₃) and may use a cosolvent such as DMSO. organic-chemistry.orgacs.org
| Reagent | Substrates | Reaction Conditions | Advantages |
| FSO₂N₃ | Amidines, Guanidines | Aqueous media, mild conditions, presence of a base. organic-chemistry.orgacs.orggeneseo.edu | Rapid reaction, high yields, operational simplicity, no heavy metals required. acs.org |
Functionalization and Derivatization Strategies for the Tetrazolyl Ethanamine Moiety
Once the tetrazole ring is formed, or if starting with a pre-formed tetrazole, various strategies can be employed to introduce or modify the ethanamine side chain.
Introduction of the Ethanamine Group onto Pre-formed Tetrazole Rings
A common strategy involves the functionalization of a pre-formed tetrazole ring. This can be achieved through various chemical transformations. For example, a tetrazole with a suitable functional group at the 5-position can be elaborated to introduce the ethanamine moiety. While direct synthesis of this compound is less commonly detailed, analogous structures provide insight into potential synthetic routes. For instance, the synthesis of related compounds often involves the reduction of an oxime or a similar functional group attached to the tetrazole ring. mdpi.com Another approach could involve the nucleophilic substitution on a halogenated ethyl-tetrazole derivative.
The functionalization can also occur on the nitrogen of the tetrazole ring. N-functionalized tetrazoles can be prepared through reactions like nucleophilic aromatic substitution. researchgate.netacs.org For example, reacting a phenyl tetrazole with fluoro-2,4-dinitrobenzene in the presence of triethylamine (B128534) can yield an N-functionalized tetrazole. researchgate.netacs.org
Modification of the Ethanamine Substituent via Acylation and Alkylation
The ethanamine substituent of this compound and its analogs provides a crucial handle for structural modification through acylation and alkylation reactions. These transformations are essential for building molecular complexity and tuning the physicochemical properties of the parent compound.
Acylation of the primary amine on the ethanamine side chain is a common strategy. This reaction typically involves treating the tetrazolyl ethanamine with an acylating agent such as an acid chloride or acid anhydride (B1165640) in the presence of a base. masterorganicchemistry.com The resulting N-acyl derivatives are important for various applications. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an amide bond. libretexts.org
Alkylation introduces alkyl groups onto the amine, converting a primary amine to a secondary or tertiary amine, and potentially a quaternary ammonium (B1175870) salt. This can be achieved using alkyl halides. nih.gov However, a significant challenge in the alkylation of amino-substituted aromatic compounds is the potential for over-alkylation, as the introduction of an electron-donating alkyl group can activate the molecule towards further reaction. libretexts.org
The synthesis of N-substituted tetrazolyl ethanamine derivatives has been demonstrated through multicomponent reactions. For instance, the Ugi reaction, modified with azidotrimethylsilane (B126382), allows for the direct preparation of tetrazoles with a substituted amine fragment. One documented example involves the reaction of tryptamine, 4-chlorobenzaldehyde, tert-butyl isocyanide, and azidotrimethylsilane in methanol (B129727) to produce N-{1-(tert-butyl)-1H-tetrazol-5-ylmethyl}-2-(1H-indol-3-yl)ethanamine in high yield. thieme-connect.com This highlights a versatile method for creating diverse ethanamine substituents.
Regioselective Functionalization and Substituent Effects on the Tetrazole Ring
Functionalization of the tetrazole ring itself, particularly through N-alkylation or N-arylation, is a key method for creating diverse tetrazole derivatives. Since 5-substituted-1H-tetrazoles can exist as N1 and N2 tautomers, direct alkylation often leads to a mixture of 1,5- and 2,5-disubstituted isomers. researchgate.netresearchgate.net The ratio of these isomers is influenced by several factors, including the nature of the substituent at the C5 position, the alkylating agent, the solvent, and the reaction conditions. researchgate.net
The electronic properties of the C5 substituent play a critical role in directing the regioselectivity of N-alkylation. Electron-withdrawing groups at the C5 position tend to increase the acidity of the tetrazole ring, while electron-releasing groups decrease it. bhu.ac.in This acidity influences the stability of the corresponding tetrazolate anion and can direct the site of electrophilic attack. bhu.ac.in For instance, the N2H tautomer is often more thermodynamically stable in the gas phase for tetrazoles with electron-donating substituents. researchgate.net NMR studies have shown that N-alkylation causes significant changes in the 15N chemical shifts, providing a tool to study these substituent effects. conicet.gov.aracs.org
Recent methods have focused on achieving high regioselectivity. A new alkylation reaction of monosubstituted tetrazoles using the diazotization of aliphatic amines has been reported to preferentially form 2,5-disubstituted tetrazoles. nih.gov Metal-free arylation strategies have also been developed. One such method uses diaryliodonium salts for the regioselective N2-arylation of 5-substituted-1H-tetrazoles. acs.org Another approach for synthesizing 2-aryl-5-substituted tetrazoles involves the coupling of 5-substituted tetrazoles with arylboronic acids, catalyzed by copper complexes like [Cu(OH)(TMEDA)]2Cl2, which provides high regioselectivity for the N2 position under mild conditions. organic-chemistry.orgnih.gov
Catalytic Systems and Green Chemistry Approaches in Tetrazolyl Ethanamine Synthesis
The development of efficient and environmentally benign synthetic methods is a major focus in modern chemistry. This is particularly relevant for the synthesis of tetrazoles, where traditional methods often involve hazardous reagents like hydrazoic acid. scielo.br
Metal-Catalyzed Methods for Tetrazole Ring Formation
Metal-catalyzed [3+2] cycloaddition of nitriles with an azide source is a cornerstone of modern tetrazole synthesis. scielo.br Various metal catalysts have been employed to improve efficiency, yield, and reaction conditions.
Copper Catalysts : Copper (II) complexes are effective for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. scielo.brjchr.org For example, using a catalytic amount of CuSO₄·5H₂O in DMSO provides good to excellent yields under mild conditions. scielo.br Copper-zinc alloy nanopowder has also been shown to be a highly efficient catalyst for this transformation. scispace.com
Zinc Catalysts : Zinc salts, such as those used in "click" chemistry, are excellent catalysts for the synthesis of tetrazoles in aqueous solutions, offering a greener alternative to many traditional methods. scielo.brscispace.com
Cobalt Catalysts : Cobalt(II) complexes with tetradentate ligands have been used for the homogeneous catalysis of the [3+2] cycloaddition reaction. researchgate.net Additionally, heterogeneous catalysts like CoY zeolite have been reported, offering advantages such as easy recovery and reusability. acs.org
Other Metal Catalysts : A wide range of other metal-based catalysts have been explored, including those based on iron, palladium, ytterbium, and silver, often in the form of nanoparticles or supported on materials like silica (B1680970) or zeolites. scispace.comorganic-chemistry.orgthieme-connect.com
| Catalyst System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| CuSO₄·5H₂O | [3+2] Cycloaddition | Readily available, environmentally friendly, good to excellent yields. | scielo.br |
| [Cu(OH)(TMEDA)]₂Cl₂ | Regioselective N-arylation | High regioselectivity for N2-arylation, mild conditions. | organic-chemistry.org |
| CoY Zeolite | [3+2] Cycloaddition | Heterogeneous, reusable, milder conditions, high yield. | acs.org |
| Cu-Zn Alloy Nanopowder | [3+2] Cycloaddition | Highly efficient synthesis of 5-substituted 1H-tetrazoles. | scispace.com |
| Yb(OTf)₃ | Three-component reaction | Good yields for 1-substituted 1H-tetrazoles from amines. | organic-chemistry.org |
Organocatalytic Applications in the Synthesis of Tetrazolyl Amines
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful, metal-free alternative in synthetic chemistry. benthamdirect.com In the context of tetrazole synthesis, organocatalysts offer mild reaction conditions and can provide enantioselective transformations.
Proline and its derivatives have been shown to be effective organocatalysts. For example, L-proline can catalyze the [3+2] cycloaddition of nitriles and sodium azide, offering a cost-effective and environmentally benign method. researchgate.net Tetrazole-derived organocatalysts, which contain both a tetrazole ring and an amine functionality, have been synthesized and utilized in asymmetric reactions. acs.orgresearchgate.net For instance, 5-pyrrolidin-2-yltetrazole, derived from L-proline, has been successfully used as an organocatalyst in Michael addition and other asymmetric reactions. researchgate.net A notable development is the in-situ generation of an organocatalyst from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride, which accelerates the azide-nitrile coupling under neutral conditions with microwave heating. organic-chemistry.org
The azido-Ugi reaction, a multicomponent process, provides a direct route to tetrazole-derived cyclic amines which are valuable as organocatalysts. acs.org This demonstrates the dual role of tetrazoles, both as synthetic targets and as components of the catalytic systems used to produce them.
Environmentally Conscious Methodologies for Tetrazolyl Ethanamine Synthesis
Green chemistry principles are increasingly being applied to tetrazole synthesis to minimize waste, avoid toxic reagents, and improve energy efficiency. benthamdirect.comnumberanalytics.com Key strategies include the use of greener solvents, alternative energy sources, and multicomponent reactions (MCRs).
Green Solvents : Water and polyethylene (B3416737) glycol (PEG) have been used as environmentally benign solvents for the synthesis of 5-substituted 1H-tetrazoles. scispace.comresearchgate.net
Alternative Energy Sources : Microwave irradiation and ultrasound have been employed to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. organic-chemistry.orgbenthamdirect.com
Multicomponent Reactions (MCRs) : MCRs are inherently atom-economical and step-economical, reducing waste by incorporating multiple starting materials into the final product in a single step. benthamdirect.com The Ugi reaction is a prime example used for synthesizing complex tetrazole derivatives. acs.org
Nanocatalysis : The use of nanocatalysts is a significant trend in green tetrazole synthesis. thieme-connect.comrsc.org These catalysts often exhibit high activity and selectivity, and their heterogeneous nature allows for easy separation and recycling, reducing waste and cost. thieme-connect.comrsc.org Examples include magnetic nanoparticles coated with a catalytic species, which can be recovered using an external magnet. rsc.org
Photochemical Transformations in Tetrazole Chemistry and Potential for Ethanamine Derivatives
Photochemistry offers a unique, reagent-free method for activating tetrazole rings, typically using UV light. thieme-connect.com The photolysis of tetrazoles generally involves the cleavage of the heterocyclic ring with the extrusion of molecular nitrogen (N₂). nih.govuc.pt This process generates highly reactive intermediates, such as nitrile imines or imidoylnitrenes, which can then undergo various transformations. uc.ptacs.orgresearchgate.net
The specific photoproducts formed depend heavily on the substitution pattern of the tetrazole ring and the reaction conditions. nih.gov
1,5-Disubstituted Tetrazoles : Photolysis often leads to the direct formation of an imidoylnitrene intermediate. uc.ptacs.org
2,5-Disubstituted Tetrazoles : The photochemical pathway typically proceeds through a nitrile imine, which can then cyclize to a diazirene before rearranging to an imidoylnitrene. uc.pt
These reactive intermediates can be trapped in situ by various reagents. For example, nitrile imines are 1,3-dipoles that can readily undergo cycloaddition reactions with alkenes to form pyrazolines. thieme-connect.com This "photo-click" strategy provides a clean route to other heterocyclic systems with N₂ as the only byproduct. thieme-connect.com The intermediates can also be trapped by nucleophiles present in the reaction medium. researchgate.net
While much of the research has focused on aryl- or alkyl-substituted tetrazoles, these photochemical principles have potential applications for derivatives like this compound. Irradiation could lead to ring-opening and the formation of a reactive intermediate bearing the ethanamine side chain. The subsequent fate of this intermediate would depend on its specific structure and the presence of other reactants, potentially opening pathways to novel nitrogen-containing compounds. However, the photostability of the products and the selectivity of the reactions are critical challenges that need to be addressed for synthetic utility. nih.gov
| Tetrazole Substitution | Primary Intermediate | Potential Products | Reference |
|---|---|---|---|
| Unsubstituted | Nitrilimine, Diazomethane, Carbodiimide | Cyanamide, Carbodiimide | nih.gov |
| 1,5-Disubstituted | Imidoylnitrene | Carbodiimides, 1,3-Oxazines (from allyloxy-tetrazoles) | nih.govuc.ptresearchgate.net |
| 2,5-Disubstituted | Nitrile Imine -> Diazirene -> Imidoylnitrene | Carbodiimides | uc.pt |
| 5-Allyloxy-1-aryl | Imidoylnitrene | N-phenyl-1,3-oxazines | nih.gov |
Elucidation of Reaction Mechanisms for Tetrazole Ring Construction
The construction of the 5-substituted tetrazole ring, the core of this compound, is most commonly achieved through the [3+2] cycloaddition of an azide source with an organonitrile. acs.org This method, often referred to as a "click chemistry" reaction, is prized for its efficiency and high atom economy. acs.org
The fundamental mechanism involves the reaction of a nitrile with an azide, typically sodium azide (NaN₃), often facilitated by a catalyst. researchgate.netorganic-chemistry.org The reaction can be catalyzed by various agents, including zinc salts, copper(II) complexes, and cobalt(II) complexes. acs.orgresearchgate.netorganic-chemistry.org Mechanistic investigations have shown that the catalyst plays a crucial role in activating the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. acs.orgresearchgate.net
A general proposed mechanism, particularly for metal-catalyzed reactions, involves the following key steps:
Catalyst-Nitrile or Catalyst-Azide Coordination : The reaction may initiate with the coordination of either the organonitrile or the azide ion to the metal center of the catalyst. acs.org Detailed studies with a Cobalt(II) complex catalyst suggest the initial formation of an intermediate cobalt diazido complex. acs.org
Nitrile Activation : Coordination of the nitrile to the metal catalyst enhances the electrophilicity of the nitrile carbon.
[3+2] Cycloaddition : The activated nitrile undergoes a concerted or stepwise [3+2] cycloaddition with the azide ion. This step leads to the formation of the tetrazolate anion. mdpi.com
Protonation : Subsequent protonation of the anionic ring during workup yields the final 1H-tetrazole product. researchgate.net
In some cases, unexpected reaction pathways can occur. For instance, during the formation of a tetrazole ring on a complex investigational drug, a 'Schmidt-like' reaction mechanism was identified as an unexpected pathway leading to impurities. nih.gov This highlights the importance of detailed mechanistic studies to understand and control potential side reactions. nih.gov The use of heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate, has also been shown to effectively promote the reaction between organic nitriles and NaN₃. organic-chemistry.org
| Catalyst System | Typical Reaction Conditions | Key Mechanistic Feature | Source |
|---|---|---|---|
| Cobalt(II) complex with tetradentate ligand | DMSO, 110 °C | Formation of an isolable Co(II)-diazido intermediate. acs.org | acs.org |
| Copper(II) catalyst | N-methyl-2-pyrrolidone (NMP), Microwave heating | Activation of the nitrile group by the Cu(II) species. researchgate.net | researchgate.net |
| Zinc salts (e.g., ZnBr₂) | Water, Reflux | Broad substrate scope, including alkyl and vinyl nitriles. organic-chemistry.org | organic-chemistry.org |
| Iodine or Silica-supported NaHSO₄ | Heterogeneous catalysis | Provides an advantageous synthesis route. organic-chemistry.org | organic-chemistry.org |
Mechanistic Studies of Substituent Introductions and Transformations on Tetrazolyl Ethanamines
The functionalization of tetrazolyl ethanamines can be achieved through various synthetic strategies, with multicomponent reactions (MCRs) being particularly efficient. The Ugi-azide reaction is a powerful MCR for preparing 1,5-disubstituted-1H-tetrazoles, including derivatives of aryl-ethanamine. scielo.org.mx
The mechanism of the Ugi-azide process for generating these structures proceeds through several distinct steps:
Imine Formation : The reaction initiates with the condensation of an amine (such as a phenethylamine (B48288) derivative) and an aldehyde to form an imine. scielo.org.mx
Iminium Ion Formation : The imine is subsequently protonated by hydrazoic acid (formed in situ from an azide source like azidotrimethylsilane) to generate a reactive iminium ion. scielo.org.mx
α-Addition : The iminium ion is then attacked by the isocyanide nucleophile, forming a nitrilium ion intermediate. This intermediate is trapped by the azide anion.
Intramolecular Cyclization : The resulting α-adduct undergoes a 1,5-dipolar electrocyclization, where the terminal nitrogen of the azide moiety attacks the carbon of the nitrile group, forming the tetrazole ring. scielo.org.mx
This process allows for the direct introduction of diverse substituents onto both the tetrazole ring (at the 1-position) and the ethanamine side chain, depending on the choice of starting amine, aldehyde, and isocyanide. scielo.org.mx
Transformations on the tetrazole ring itself are also of mechanistic interest. For example, photochemical studies on tetrazole derivatives show that the ring can undergo cleavage upon photolysis, typically involving the extrusion of molecular nitrogen to produce reactive intermediates like nitrenes. mdpi.comcolab.ws The specific photoproducts are highly dependent on the nature of the substituents on the tetrazole ring. mdpi.com While these studies may not directly involve this compound, they provide valuable mechanistic insight into the reactivity of the tetrazole core, suggesting that substituents on the ethanamine portion could influence the pathways of such transformations. acs.org
Theoretical Analysis of Tautomeric Equilibria and Proton Transfer in Tetrazolyl Ethanamine Systems
The tetrazole ring in this compound can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the proton on the ring's nitrogen atoms. nih.govresearchgate.net Theoretical calculations are essential for understanding the relative stabilities of these tautomers and the energetics of proton transfer between them. nih.gov
Tautomeric Equilibria: High-level ab initio calculations have been performed to determine the relative energies of tetrazole tautomers. nih.gov For the parent 5-substituted tetrazole system, studies show that in the gas phase and nonpolar solvents, the 2H-tautomer is generally more stable than the 1H-tautomer. researchgate.net However, in polar solvents, this preference can shift, with the 1H-tautomer often becoming the predominant form. researchgate.net The relative thermodynamic stability of the 2H- versus 1H-forms does not appear to be strongly dependent on the electronic nature of the substituent at the 5-position. researchgate.net
For instance, focal-point analysis of the parent tetrazole system calculated the relative energy of the 1H-tetrazole to be 2.07 kcal/mol higher than the 2H-tetrazole. nih.gov The choice of solvent can significantly shift the equilibrium constant by altering the free energy of the tautomers differently upon solvation. nih.gov
| Tautomer | Relative Energy (kcal/mol) | Method | Comment | Source |
|---|---|---|---|---|
| 1H-Tetrazole | +2.07 | CCSD(T)/CBS (Focal-Point Analysis) | Relative to 2H-tetrazole in the gas phase. nih.gov | nih.gov |
| 2H-Tetrazole | 0.00 (Reference) | CCSD(T)/CBS (Focal-Point Analysis) | Most stable tautomer in the gas phase. nih.gov | nih.gov |
| 5H-Tetrazole | --- | MP2 | Predicted to be an acyclic structure. nih.gov | nih.gov |
Proton Transfer: Proton transfer is the fundamental process that interconverts these tautomers. Theoretical studies indicate that a direct intramolecular 1,2- or 1,3-prototropic shift has a very high activation energy barrier. nih.gov For imidazole, a related N-heterocycle, this barrier is calculated to be around 50 kcal/mol in the gas phase, and it remains unfavored in solution. nih.gov This suggests that direct, uncatalyzed proton transfer within the tetrazole ring is a slow process.
More feasible mechanisms for proton transfer often involve intermolecular pathways, assisted by solvent molecules or other proton carriers. nih.govfrontiersin.org In protic solvents like water, a solvent molecule can act as a shuttle, picking up a proton from one nitrogen atom and delivering it to another. longdom.org In the gas-phase decomposition of some tetrazole-containing compounds, proton migration to or within the tetrazole ring has been identified as a potential rate-determining step for the loss of a nitrogen molecule. nih.gov This underscores the critical role of proton transfer dynamics in the reactivity of tetrazole systems. nih.gov
Advanced Characterization Methodologies for Structural Elucidation of Tetrazolyl Ethanamine Compounds
Application of Spectroscopic Techniques for Structural Confirmation (e.g., FT-IR, NMR, Mass Spectrometry in a methodological context)
Spectroscopic methods are indispensable tools for the structural elucidation of tetrazolyl ethanamine compounds. Each technique provides unique insights into the molecular framework, and together they offer a comprehensive characterization.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For instance, the N-H stretching vibrations of the amine group and the tetrazole ring are expected in the region of 3100-3400 cm⁻¹. The C-H stretching of the ethyl group would appear around 2850-2960 cm⁻¹. Vibrations associated with the tetrazole ring, such as C=N and N=N stretching, typically occur in the 1400-1650 cm⁻¹ range. thieme-connect.compnrjournal.com The FT-IR spectra of related 5-substituted-1H-tetrazoles show characteristic peaks for N-H, C-H, and ring vibrations, which are instrumental in confirming the successful synthesis of the target compound. rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR: In the ¹H NMR spectrum of 1-(2H-tetrazol-5-yl)ethanamine, one would expect to see distinct signals for the protons of the ethylamine (B1201723) group. The methyl group (CH₃) would likely appear as a doublet, and the methine proton (CH) as a quartet due to spin-spin coupling. The chemical shifts for these protons would be influenced by the adjacent electron-withdrawing tetrazole ring. The amine (NH₂) protons might appear as a broad singlet. The tetrazole N-H proton also gives a characteristic signal, which can be exchangeable with D₂O. rsc.orgasianpubs.org
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. For this compound, three distinct carbon signals are expected. The carbon atom of the tetrazole ring (C5) typically resonates at a significantly downfield chemical shift, often in the range of 150-160 ppm. rsc.orgrsc.org The two carbons of the ethylamine side chain will have chemical shifts characteristic of aliphatic carbons attached to a nitrogen atom and a heterocyclic ring. docbrown.info The regioselectivity of substitution on the tetrazole ring can also be confirmed by the chemical shift of the C5 carbon. rsc.org
Interactive Data Table: Predicted NMR Shifts for this compound
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Tetrazole C5 | ¹³C NMR | ~155-160 | Singlet | Position is sensitive to substitution on the ring. |
| Ethanamine CH | ¹³C NMR | ~40-50 | Shift influenced by both the amine and tetrazole. | |
| Ethanamine CH₃ | ¹³C NMR | ~15-25 | ||
| Tetrazole NH | ¹H NMR | Broad, variable | Singlet | Exchangeable with D₂O. |
| Ethanamine CH | ¹H NMR | ~4.0-4.5 | Quartet | Coupled to CH₃ and NH₂ protons. |
| Amine NH₂ | ¹H NMR | Broad, variable | Singlet | Position and shape depend on solvent and concentration. |
| Ethanamine CH₃ | ¹H NMR | ~1.5-2.0 | Doublet | Coupled to the CH proton. |
This table is based on data from analogous compounds reported in the literature. rsc.orgrsc.orgdocbrown.info
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Weight: 113.12 g/mol ), the molecular ion peak [M+H]⁺ would be expected at m/z 114. molbase.com A characteristic fragmentation pathway for 5-substituted tetrazoles involves the loss of a nitrogen molecule (N₂, 28 Da) or hydrazoic acid (HN₃, 43 Da), which provides strong evidence for the presence of the tetrazole ring. nist.gov
X-ray Crystallographic Analysis for Solid-State Structure Determination of Tetrazolyl Ethanamine Derivatives
X-ray crystallography provides the definitive solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, the analysis of its derivatives provides significant insight into the expected structural features.
The planarity of the tetrazole ring is a key feature, although the substituent groups may be oriented out of this plane. For example, in 1-benzyl-5-amino-1H-tetrazole, the benzyl (B1604629) and tetrazole rings are not coplanar. academie-sciences.fr The solid-state structure of tetrazole derivatives can also exist in zwitterionic forms, stabilized by intramolecular hydrogen bonds, as seen in compounds like 1-cyclopropyl-1-(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride.
Interactive Data Table: Typical Crystallographic Parameters for Amino-Tetrazole Derivatives
| Parameter | Typical Value/System | Significance | Reference Example |
| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. | 1-benzyl-5-amino-1H-tetrazole academie-sciences.fr |
| Space Group | P2(1)/c | Defines the symmetry elements within the unit cell. | 1-benzyl-5-amino-1H-tetrazole academie-sciences.fr |
| Key Interactions | N-H···N Hydrogen Bonds | Dictates the packing and stability of the crystal lattice. | 1-benzyl-5-amino-1H-tetrazole academie-sciences.fr, N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives mdpi.com |
| Dihedral Angles | Variable | Describes the orientation of substituent groups relative to the tetrazole ring. | The angle between benzyl and tetrazole rings is 103.0° in 1-benzyl-5-amino-1H-tetrazole. academie-sciences.fr |
The structural data obtained from X-ray crystallography on derivatives are invaluable for building molecular models and understanding the potential interactions of this compound in a solid-state context.
Computational and Theoretical Chemistry Studies of 1 2h Tetrazol 5 Yl Ethanamine Systems
Quantum-Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum-chemical calculations are fundamental to understanding the intrinsic properties of a molecule derived from its electronic structure. bnujournal.com Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve approximations of the Schrödinger equation, yielding information about molecular orbitals, charge distribution, and energy. cecam.org
The reactivity of a molecule is closely linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE_gap) is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. mdpi.com
For tetrazole derivatives, computational studies have been used to explain and predict reactivity. In a study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole, a structurally related compound, DFT calculations using the B3LYP functional were performed to analyze the reactivity of the resulting regioisomers. mdpi.com The calculations showed that the product with the smaller HOMO-LUMO gap was the major product, indicating its greater reactivity and kinetic favorability. mdpi.com These results provided a theoretical justification for the experimentally observed product distribution. mdpi.com
Table 1: Calculated HOMO-LUMO Energy Gaps for Benzylated Regioisomers of N-benzoyl 5-(aminomethyl)tetrazole mdpi.com
| Compound | HOMO (eV) | LUMO (eV) | ΔE_gap (eV) | Experimental Yield |
| N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide (1,5-isomer) | - | - | 0.20 | 45% |
| N-((2-benzyl-2H-tetrazol-5-yl)methyl)benzamide (2,5-isomer) | - | - | 0.18 | 55% |
This interactive table is based on data for a related compound to illustrate the application of quantum-chemical calculations.
Such calculations for 1-(2H-tetrazol-5-yl)ethanamine would similarly involve optimizing its geometry and calculating the energies of its molecular orbitals to predict its reactivity in various chemical transformations. Electrostatic potential (ESP) maps can also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, further guiding predictions of reaction sites. mdpi.com
Conformational Analysis and Energy Landscapes of Tetrazolyl Ethanamine Derivatives
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. youtube.comyoutube.com For this compound, the most significant rotation occurs around the single bond connecting the ethanamine side chain to the tetrazole ring.
The relative energies of different conformers are influenced by several factors, including:
Torsional Strain: Arises from the repulsion between electron clouds in adjacent bonds. It is highest in an eclipsed conformation, where substituents on adjacent carbons are aligned. youtube.com
Steric Strain (or Steric Hindrance): Occurs when bulky groups are forced into close proximity, causing electron-electron repulsion. youtube.com
The two primary types of conformations are staggered and eclipsed. youtube.com
Staggered Conformations: Substituents on adjacent atoms are positioned to maximize their distance from one another. These are typically energy minima. A special staggered case is the "anti" conformation, where the two largest groups are 180° apart, representing the lowest energy state. youtube.com Another staggered case is the "gauche" conformation, where large groups are adjacent (approximately 60° apart), which is slightly higher in energy than anti due to steric hindrance. youtube.com
Eclipsed Conformations: Substituents are aligned, maximizing torsional and steric strain. These represent energy maxima on the potential energy landscape. youtube.com
For this compound, a conformational analysis would map the energy changes as the C-C bond rotates. The primary substituents to consider are the tetrazole ring, the amino group (-NH2), the methyl group (-CH3), and a hydrogen atom. The lowest energy conformer would likely be a staggered arrangement that minimizes steric clash between the bulky tetrazole ring and the amino and methyl groups of the ethylamine (B1201723) moiety. Theoretical calculations, such as those using state-of-the-art quantum-chemical methods, can compute the structures and relative energies of these conformers. ethz.ch Plotting energy versus the dihedral angle of rotation generates a potential energy landscape, identifying the most stable conformers and the energy barriers to rotation between them. ethz.ch
Theoretical Prediction of Synthetic Reactivity and Selectivity
Theoretical chemistry is a powerful tool for predicting the outcome of chemical reactions, particularly in cases where multiple products can be formed. For tetrazole-containing compounds, a key challenge is predicting the selectivity of reactions like N-alkylation, as the tetrazole ring has multiple nitrogen atoms that can be attacked. mdpi.com
The tetrazole anion, formed by deprotonation of the N-H proton, exists in equilibrium between two tautomeric forms, with the negative charge delocalized across the ring. An attacking electrophile can bond to different nitrogen atoms, leading to regioisomers (e.g., 1,5- and 2,5-disubstituted products).
Computational studies can predict the major product by:
Calculating the Stability of Intermediates: The relative energies of the possible anionic intermediates can be calculated. The more stable anion is often present in higher concentration, influencing the reaction pathway.
Analyzing Frontier Orbitals: The HOMO of the tetrazole anion indicates the location of the most nucleophilic nitrogen atoms, which are the most likely sites of attack. mdpi.com
Calculating Product Stability: The thermodynamic stability of the final products can be determined by calculating their Gibbs free energies of formation. The most stable product is the thermodynamically favored one. mdpi.com
A study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide provides a clear example. mdpi.com DFT calculations were used to investigate the reaction. The results indicated that the 2,5-disubstituted product was slightly more stable and had a lower HOMO-LUMO gap than the 1,5-disubstituted product. mdpi.com This computational finding successfully explained the experimental result where the 2,5-isomer was formed in a slightly higher yield (55%) compared to the 1,5-isomer (45%). mdpi.com This demonstrates how theoretical predictions can rationalize and forecast the selectivity of synthetic routes involving tetrazolyl systems.
Molecular Modeling Approaches for Understanding Tetrazolyl Ethanamine Interactions
Molecular modeling encompasses a range of computational techniques used to simulate and understand the interactions between a molecule and its environment, such as a solvent, a surface, or a biological macromolecule like a protein. umich.edu For a molecule like this compound, which has potential biological activity, understanding its interactions with protein targets is crucial.
Key modeling techniques include:
Molecular Docking: This method predicts the preferred binding orientation of a small molecule (ligand) to a receptor, such as the active site of an enzyme. Docking algorithms score different poses based on factors like shape complementarity and intermolecular forces, estimating the binding affinity. mdpi.com For this compound, docking could identify potential binding modes within a protein target, highlighting key interactions.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions over time. mdpi.com After docking a ligand, an MD simulation can be run to assess the stability of the binding pose and analyze the specific interactions in a more realistic, solvated environment. mdpi.com
The interactions stabilizing a ligand-protein complex can be categorized and quantified through these simulations. mdpi.com For this compound, the key interacting groups would be:
The Tetrazole Ring: The N-H group can act as a hydrogen bond donor, while the other nitrogen atoms can act as hydrogen bond acceptors.
The Amine Group (-NH2): This group is a strong hydrogen bond donor. At physiological pH, it may be protonated (-NH3+), allowing it to form strong ionic interactions (salt bridges) with negatively charged amino acid residues like aspartate or glutamate. mdpi.com
The Ethyl Moiety: The ethyl group can participate in hydrophobic (van der Waals) interactions with nonpolar pockets in a protein binding site. mdpi.com
By analyzing the trajectory of an MD simulation, researchers can determine the frequency and duration of these different types of interactions, providing a detailed understanding of the molecular basis for binding affinity and specificity. mdpi.com
Applications of 1 2h Tetrazol 5 Yl Ethanamine and Its Derivatives in Modern Synthetic Chemistry
Role as Versatile Building Blocks in the Construction of Complex Organic Molecules
The unique chemical architecture of 1-(2H-tetrazol-5-yl)ethanamine and its analogues makes them highly valuable building blocks in the synthesis of more complex organic structures. bohrium.comontosight.airesearchgate.net The presence of both a primary amine and the tetrazole ring allows for a diverse range of chemical transformations, enabling the construction of intricate molecular frameworks.
A prominent application is in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product. The Ugi-azide reaction, a well-known MCR, frequently employs amine derivatives to generate 1,5-disubstituted tetrazoles. scielo.org.mx Aryl-ethanamine derivatives, structurally related to this compound, have been successfully used in catalyst-free Ugi-azide processes to produce a variety of 1,5-disubstituted-1H-tetrazoles with good to excellent yields. scielo.org.mx This methodology highlights the utility of the ethanamine moiety in facilitating complex bond formations under mild conditions.
Furthermore, these building blocks are instrumental in one-pot reaction sequences that combine MCRs with subsequent cyclization reactions. For instance, a one-pot Ugi-azide and Heck cyclization reaction has been developed for the synthesis of complex heterocyclic systems containing both tetrazole and 1,2,3,4-tetrahydroisoquinoline (B50084) moieties. beilstein-journals.orgresearchgate.net In this process, an amine is a crucial component of the initial Ugi-azide reaction, leading to a tetrazole intermediate that undergoes a subsequent palladium-catalyzed intramolecular Heck reaction to form the final fused ring system. beilstein-journals.org Similarly, tetrazole-linked imidazo[1,5-a]pyridines have been synthesized through a two-step sequence involving an azido-Ugi reaction followed by a cyclization process, demonstrating the versatility of tetrazolyl-methanamine intermediates. acs.org The ability to construct such complex scaffolds from simple, readily available starting materials underscores the importance of tetrazolyl-ethanamine derivatives as foundational units in synthetic chemistry.
Table 1: Examples of Complex Molecules Synthesized Using Tetrazolyl-Amine Building Blocks
| Starting Material Type | Reaction Type | Complex Product | Reference(s) |
|---|---|---|---|
| Aryl-ethanamine derivatives | Ugi-azide Process | 1,5-disubstituted-1H-tetrazoles | scielo.org.mx |
| Allylamine, 2-bromobenzaldehyde | Ugi-azide / Heck Reaction | Tetrazolyl-1,2,3,4-tetrahydroisoquinolines | beilstein-journals.orgresearchgate.net |
| Pyridin-2-yl(1H-tetrazol-5-yl)methanamine | N-acylation–cyclization | Tetrazolylimidazo[1,5-a]pyridines | acs.org |
| (1-Benzyl-1H-tetrazol-5-yl)-allenes | [3+2] Cycloaddition | Tetrasubstituted Pyrroles | researchgate.net |
Utility in Organocatalysis and as Chiral Ligands in Asymmetric Synthesis
Asymmetric synthesis, the production of chiral molecules in an enantiomerically pure form, is critical in many areas, particularly in the pharmaceutical industry where nearly 85% of new drugs are chiral. sigmaaldrich.com The development of effective chiral catalysts and ligands is a cornerstone of this field. sigmaaldrich.com Derivatives of this compound are promising candidates for these applications due to the inherent chirality of the ethanamine backbone and the coordinating ability of the tetrazole ring.
The tetrazole moiety can coordinate with various metal ions, forming complexes that can function as catalysts. arkat-usa.org When combined with a chiral backbone, such as that provided by (S)- or (R)-1-(2H-tetrazol-5-yl)ethanamine, it is possible to design chiral ligands for transition metal-catalyzed asymmetric reactions. The C2 symmetry often found in "privileged" ligands helps to reduce the number of possible isomeric metal complexes, leading to higher enantioselectivity. sigmaaldrich.com The synthesis of a novel α-tetrazole-substituted 1,1′-binaphthylazepine chiral catalyst showcases this principle, where the tetrazole group is appended to a known chiral scaffold. mdpi.com While this specific catalyst showed low enantioselectivity in preliminary tests for flavanone (B1672756) synthesis, it demonstrates the active exploration of tetrazole derivatives in organocatalysis. mdpi.com
Moreover, the amine functional group allows for the synthesis of other types of organocatalysts. For example, chiral thioureas, known to be effective organocatalysts in reactions like aldol (B89426) condensations and Michael additions, have been prepared from the chiral amine (S)-1-(2-pyridyl)ethylamine, a structural analogue of the title compound. mdpi.com The resulting thioureas were tested as organocatalysts in the asymmetric addition of diethylzinc (B1219324) to benzaldehyde, demonstrating the potential of such amine-derived structures in asymmetric C-C bond formation. mdpi.com The combination of a chiral amine with a functional group capable of hydrogen bonding (like thiourea (B124793) or the tetrazole ring itself) is a powerful strategy in the design of organocatalysts.
Table 2: Applications of Tetrazole-Amine Derivatives in Asymmetric Synthesis
| Derivative Type | Application | Reaction Example | Reference(s) |
|---|---|---|---|
| α-Tetrazole-substituted binaphthylazepine | Chiral Organocatalyst | Asymmetric intramolecular oxa-Michael cyclization | mdpi.com |
| Thioureas from (S)-1-(2-pyridyl)ethylamine | Chiral Organocatalyst | Asymmetric addition of diethylzinc to benzaldehyde | mdpi.com |
| Chiral piperazinylpropylisoxazolines | Chiral Ligands (Dopamine Receptors) | Asymmetric 1,3-dipolar cycloaddition | nih.gov |
| P-chiral diphosphine monoxide | Chiral Ligand | Asymmetric [4+2] exo-cycloaddition | researchgate.net |
Precursors for the Synthesis of Other Nitrogen-Rich Heterocyclic Systems
Nitrogen-rich compounds are of great interest, particularly in the field of high-energy density materials (HEDMs), due to their high heats of formation, excellent density, and the generation of environmentally benign N₂ gas upon decomposition. researchgate.netmdpi.commdpi.com The tetrazole ring, containing four nitrogen atoms, is an excellent precursor for the synthesis of other nitrogen-rich heterocycles and energetic materials. mdpi.comrsc.org
Derivatives of this compound can be chemically transformed to create even more complex and nitrogen-dense systems. For example, a series of C–N linked bistetrazolate nitramino compounds were synthesized from 5-aminotetrazole (B145819), a related starting material. rsc.org The resulting compounds exhibited nitrogen contents as high as 74.8% and significantly greater heats of formation than conventional explosives like RDX and HMX. rsc.org
The reactivity of the tetrazole ring also allows for its use in constructing other heterocyclic systems through rearrangement and cycloaddition reactions. The thermolysis of haloazidoalkenes derived from tetrazol-5-yl-phosphorus ylides affords novel 2-halo-2-(tetrazol-5-yl)-2H-azirines, which are themselves valuable and highly reactive building blocks for nitrogen-containing compounds. nih.gov In another strategy, 3,6-bis(2H-tetrazol-5-yl)-1,2,4,5-tetrazine has been shown to be a versatile building block where the tetrazole rings can undergo acylating ring-opening reactions, leading to linear oligoheterocycles containing 1,3,4-oxadiazole (B1194373) units, among others. researchgate.net These transformations showcase the utility of the tetrazole moiety as a synthon for a wide array of other important heterocyclic structures.
Table 3: Transformation of Tetrazoles into Other Nitrogen-Rich Heterocycles
| Tetrazole Precursor | Reagents/Conditions | Resulting Heterocyclic System | Reference(s) |
|---|---|---|---|
| 5-Aminotetrazole / Cyanogen azide (B81097) | Nitration | 1-(2H-Tetrazol-5-yl)-5-nitraminotetrazole (Bistetrazolate) | rsc.org |
| (Tetrazol-5-yl)haloazidoalkenes | Thermolysis | 2-Halo-2-(tetrazol-5-yl)-2H-azirines | nih.gov |
| 3,6-Bis(2H-tetrazol-5-yl)-1,2,4,5-tetrazine | Acylation / Ring-opening | Linear oligoheterocycles with 1,3,4-oxadiazole units | researchgate.net |
| Methyl 2-(1H-tetrazol–1-yl) derivative | Flash Vacuum Pyrolysis (FVP) | Benzo beilstein-journals.orgresearchgate.netthieno[2,3-d]imidazole derivative | colab.ws |
Contributions to Methodology Development within Green Chemistry Paradigms
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. athensjournals.grresearchgate.net The synthesis of tetrazoles, including this compound, has been a fertile ground for the development of greener methodologies, aligning with the twelve principles of green chemistry. researchgate.netbenthamdirect.comjchr.org
A key focus has been the replacement of hazardous solvents with more environmentally benign alternatives. whiterose.ac.uk Many modern tetrazole syntheses have been developed using water or polyethylene (B3416737) glycol (PEG) as the reaction medium, which are safer and more sustainable choices compared to traditional organic solvents like DMF. researchgate.netbenthamdirect.comacs.org The use of water-mediated and solvent-free methodologies is a significant step towards greener chemical production. benthamdirect.com
Energy efficiency is also a major consideration. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering advantages such as reduced reaction times, higher yields, and operational simplicity. athensjournals.grbeilstein-journals.org The one-pot synthesis of N²-(tetrazol-5-yl)-1,3,5-triazine-2,4-diamines under controlled microwave heating is a prime example of how this technology can be applied to create complex nitrogen-rich heterocycles efficiently. beilstein-journals.org These advancements collectively contribute to making the synthesis of tetrazole derivatives more sustainable and environmentally responsible.
Table 4: Green Chemistry Approaches in Tetrazole Synthesis
| Green Chemistry Principle | Methodology/Condition | Example Application | Reference(s) |
|---|---|---|---|
| Safer Solvents | Use of water or PEG as reaction medium | Synthesis of 5-substituted 1H-tetrazoles | researchgate.netbenthamdirect.comacs.org |
| Catalysis | Use of recyclable heterogeneous catalysts (e.g., Cu(II) complex, Ni(OH)₂ NPs) | [3+2] cycloaddition of sodium azide to nitriles | jchr.orgacs.org |
| Energy Efficiency | Microwave-assisted synthesis | One-pot synthesis of N²-(tetrazol-5-yl)-triazines | athensjournals.grbeilstein-journals.org |
| Atom Economy / High Yield | One-pot, multicomponent reactions (e.g., Ugi-azide) | Synthesis of 1,5-disubstituted-1H-tetrazoles | scielo.org.mxbeilstein-journals.org |
| Less Hazardous Synthesis | Metal-free reaction conditions | Sustainable synthesis of tetrazoles | jchr.org |
Future Directions and Emerging Research Areas in 1 2h Tetrazol 5 Yl Ethanamine Chemistry
Development of Novel and Sustainable Synthetic Routes
The future of synthesizing 1-(2H-tetrazol-5-yl)ethanamine and related compounds is intrinsically linked to the principles of green chemistry. Traditional methods for creating 5-substituted-1H-tetrazoles often involve the [3+2] cycloaddition of nitriles with azide (B81097) sources, which can present safety and environmental challenges. jchr.org Emerging research focuses on mitigating these issues through innovative catalytic systems and reaction conditions.
Key areas for future development include:
Nanocatalysis: The use of nanomaterials as catalysts for tetrazole synthesis is a rapidly growing field. nih.gov Catalysts such as magnetic nanoparticles (e.g., Fe₃O₄@L-lysine-Pd(0)) offer high efficiency, short reaction times, and the significant advantage of easy recovery and reusability, which aligns with green chemistry goals. nih.gov Future work could involve designing specific nanocatalysts for the cycloaddition reaction that leads to the core structure of this compound.
Metal-Free, One-Pot Syntheses: A significant advancement would be the development of a one-pot, metal-free synthesis starting from readily available aldehydes. bohrium.com Such a protocol, proceeding through an in situ generated nitrile intermediate, would streamline the production process, reduce metal waste, and likely operate under milder conditions using green solvents. bohrium.com
Flow Chemistry: Transitioning from batch to continuous flow processing for tetrazole synthesis can offer enhanced safety, particularly when dealing with potentially hazardous intermediates like azides. nih.gov However, challenges such as reactor degradation and unusual decomposition pathways at high temperatures must be addressed. nih.govbeilstein-journals.org Research into optimizing microreactor conditions for the synthesis of this compound could lead to a safer, scalable, and more efficient manufacturing process.
Bio-catalysis: An unexplored but promising avenue is the use of enzymes or engineered microorganisms to catalyze the formation of the tetrazole ring or the installation of the chiral ethanamine side chain, offering unparalleled stereoselectivity and sustainability.
A comparative table of potential synthetic strategies is presented below.
Table 1: Comparison of Emerging Synthetic Strategies for Tetrazole Derivatives| Synthesis Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| Nanocatalysis | High efficiency, Catalyst reusability, Mild conditions. nih.gov | Catalyst cost and stability, Scalability. |
| Metal-Free One-Pot | Reduced metal waste, Simplified procedure, Use of green solvents. bohrium.com | Reaction scope and efficiency, Control over regioselectivity. |
| Flow Chemistry | Enhanced safety, Improved heat/mass transfer, Scalability. nih.gov | Reactor corrosion/fouling, High-temperature side reactions. nih.govbeilstein-journals.org |
| Bio-catalysis | High stereoselectivity, Environmentally benign, Low-temperature operation. | Enzyme discovery and engineering, Substrate specificity. |
Advanced Applications of Computational Chemistry for Design and Prediction
Computational chemistry is an indispensable tool for accelerating research and development in tetrazole chemistry. For a molecule like this compound, computational methods can provide deep insights into its structure, properties, and reactivity, thereby guiding experimental work.
Future applications in this area include:
Reactivity and Mechanistic Studies: Density Functional Theory (DFT) can be employed to study the N-alkylation reactions of tetrazole rings, predicting the ratio of regioisomers formed, which is a common challenge in tetrazole chemistry. mdpi.com Such studies help in understanding the electronic factors that govern reaction outcomes and in designing reactions with higher selectivity. mdpi.com
Prediction of Energetic Properties: For applications in energetic materials, computational methods are crucial for predicting key performance indicators. DFT can be used to calculate enthalpies of formation (EOFs), densities, detonation velocities, and pressures for novel derivatives of this compound. acs.orgrsc.org This allows for the in silico screening of potential high-density energy compounds before undertaking complex and potentially hazardous synthesis. acs.org
Molecular Docking and Pharmacophore Modeling: In the context of medicinal chemistry, molecular modeling can predict the binding interactions of this compound derivatives with biological targets like enzymes or receptors. nih.govresearchgate.net This is essential for designing new therapeutic agents and understanding their structure-activity relationships (SAR). For example, docking studies can reveal key hydrogen bonding or hydrophobic interactions, guiding the modification of the molecule to enhance binding affinity and selectivity. nih.gov
The table below summarizes key parameters that can be calculated using computational methods to guide the design of this compound derivatives.
Table 2: Predictive Parameters from Computational Chemistry| Parameter | Computational Method | Application Area | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital (EHOMO) | Quantum Chemistry (DFT) | Reactivity Prediction | Indicates the ability to donate electrons; relates to reactivity with electrophiles. journalirjpac.com |
| Lowest Unoccupied Molecular Orbital (ELUMO) | Quantum Chemistry (DFT) | Reactivity Prediction | Indicates the ability to accept electrons; relates to reactivity with nucleophiles. journalirjpac.com |
| Enthalpy of Formation (EOF) | Quantum Chemistry (Isodesmic Reactions) | Energetic Materials | A fundamental property for calculating detonation performance. acs.orgrsc.org |
| Binding Energy | Molecular Dynamics / Docking | Medicinal Chemistry | Quantifies the strength of interaction between a ligand and its target protein. nih.govjournalirjpac.com |
| Dipole Moment | Quantum Chemistry (DFT) | Physicochemical Properties | Influences solubility, intermolecular interactions, and crystal packing. journalirjpac.com |
Exploration of Unprecedented Chemical Reactivity Profiles and Transformations
While the synthesis of tetrazoles is well-explored, their novel reactivity profiles remain a fertile ground for discovery. Future research on this compound should venture beyond established transformations to uncover unprecedented chemical behaviors.
Emerging areas of exploration include:
Photochemical Transformations: Tetrazole rings are known to undergo photochemical cleavage, extruding molecular nitrogen to generate highly reactive intermediates like nitrilimines. mdpi.comresearchgate.net Investigating the photolysis of this compound could lead to novel synthetic routes for other heterocyclic systems or functionalized open-chain compounds. The structure of the substituent on the ring is known to strongly influence the nature of the photoproducts, making the ethanamine moiety a key handle for directing reactivity. mdpi.com
High-Temperature Decompositions: Studies on related tetrazoles have shown that high-temperature conditions, especially in flow reactors, can lead to unusual decomposition pathways, including cyclo-reversion to a nitrile followed by hydrolysis and decarboxylation. nih.govbeilstein-journals.org Subjecting this compound to such conditions could reveal unexpected fragmentation or rearrangement products, providing new insights into the thermal stability and reactivity of C-N linked tetrazoles.
Ring-Chain Tautomerism and Rearrangements: The interplay between the tetrazole ring and the adjacent amino group could facilitate novel tautomeric equilibria or rearrangements. For example, specific catalysts or conditions might promote a Dimroth-type rearrangement or other transformations involving the cleavage and reformation of the heterocyclic ring, leading to new isomeric structures with potentially different properties.
The discovery of such novel reactivity would not only expand the fundamental understanding of tetrazole chemistry but also broaden the synthetic utility of this compound as a versatile building block.
Q & A
Q. How can researchers ensure compliance with regulatory guidelines when studying this compound in biological systems?
- Ethical Frameworks :
- Non-Clinical Use : Adhere to OECD guidelines for in vitro assays (e.g., OECD 423 for acute toxicity screening) .
- Documentation : Maintain detailed records of synthesis protocols, purity certificates, and hazard assessments (e.g., GHS classification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
